molecular formula C27H25N3O5S B10900052 methyl 4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

methyl 4-{2,5-dimethyl-3-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

Cat. No.: B10900052
M. Wt: 503.6 g/mol
InChI Key: KGIVXVZADQDNHN-OEAKJJBVSA-N
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Description

METHYL 4-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Construction of the pyrrole ring: This involves the cyclization of a suitable precursor, often using a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 4-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 4-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[3-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-2,5-DIMETHYL-1H-PYRROL-1-YL]BENZOATE is unique due to its combination of a thiazolidine ring, a pyrrole ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C27H25N3O5S

Molecular Weight

503.6 g/mol

IUPAC Name

methyl 4-[2,5-dimethyl-3-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C27H25N3O5S/c1-16-5-9-21(10-6-16)28-24(31)15-29-25(32)23(36-27(29)34)14-20-13-17(2)30(18(20)3)22-11-7-19(8-12-22)26(33)35-4/h5-14H,15H2,1-4H3,(H,28,31)/b23-14+

InChI Key

KGIVXVZADQDNHN-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=C(C=C4)C(=O)OC)C)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)C(=O)OC)C)SC2=O

Origin of Product

United States

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